molecular formula C17H14ClFN2O2 B4415107 N-(2-chlorophenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(2-chlorophenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4415107
M. Wt: 332.8 g/mol
InChI Key: ZRBPKCQAQMWXKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that belongs to the class of pyrrolidine carboxamides. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs leads to changes in gene expression, which can result in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chlorophenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its potential therapeutic applications. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of N-(2-chlorophenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders. Another direction is to study its mechanism of action in more detail, which may lead to the development of more effective treatments. Additionally, the development of more efficient synthesis methods may allow for larger scale production of N-(2-chlorophenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, which could facilitate further research.

Scientific Research Applications

N-(2-chlorophenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-(2-chlorophenyl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O2/c18-12-5-1-3-7-14(12)20-17(23)11-9-16(22)21(10-11)15-8-4-2-6-13(15)19/h1-8,11H,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBPKCQAQMWXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chlorophenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
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N-(2-chlorophenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
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N-(2-chlorophenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
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N-(2-chlorophenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 6
N-(2-chlorophenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

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